molecular formula C23H19N3O4 B11116713 N,N'-bis(4-acetylphenyl)pyridine-2,6-dicarboxamide

N,N'-bis(4-acetylphenyl)pyridine-2,6-dicarboxamide

Cat. No.: B11116713
M. Wt: 401.4 g/mol
InChI Key: YOFOUMFGPRXUTO-UHFFFAOYSA-N
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Description

N,N’-bis(4-acetylphenyl)pyridine-2,6-dicarboxamide is a compound that belongs to the family of pyridine dicarboxamides. These compounds are known for their versatile applications in coordination chemistry, catalysis, and materials science. The structure of N,N’-bis(4-acetylphenyl)pyridine-2,6-dicarboxamide consists of a pyridine ring substituted at the 2 and 6 positions with carboxamide groups, each of which is further substituted with a 4-acetylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-acetylphenyl)pyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with 4-acetylaniline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with 4-acetylaniline to yield the desired product .

Industrial Production Methods

Industrial production of N,N’-bis(4-acetylphenyl)pyridine-2,6-dicarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-acetylphenyl)pyridine-2,6-dicarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N’-bis(4-acetylphenyl)pyridine-2,6-dicarboxamide primarily involves its ability to coordinate with metal ions. The pyridine and carboxamide groups act as donor sites, forming stable chelates with metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates . The molecular targets and pathways involved depend on the specific metal ion and the type of reaction being catalyzed .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide
  • N,N’-bis(2-pyridylmethyl)pyridine-2,6-dicarboxamide
  • N,N’-bis(2-pyridylethyl)pyridine-2,6-dicarboxamide

Uniqueness

N,N’-bis(4-acetylphenyl)pyridine-2,6-dicarboxamide is unique due to the presence of the 4-acetylphenyl groups, which impart distinct electronic and steric properties. These groups can influence the coordination behavior and reactivity of the compound, making it suitable for specific applications in catalysis and materials science .

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

2-N,6-N-bis(4-acetylphenyl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C23H19N3O4/c1-14(27)16-6-10-18(11-7-16)24-22(29)20-4-3-5-21(26-20)23(30)25-19-12-8-17(9-13-19)15(2)28/h3-13H,1-2H3,(H,24,29)(H,25,30)

InChI Key

YOFOUMFGPRXUTO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)C

Origin of Product

United States

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